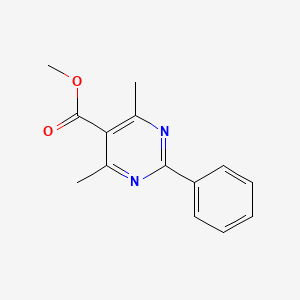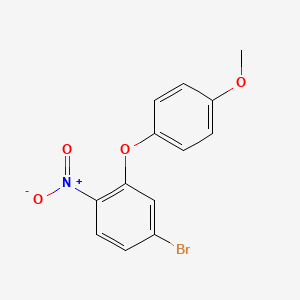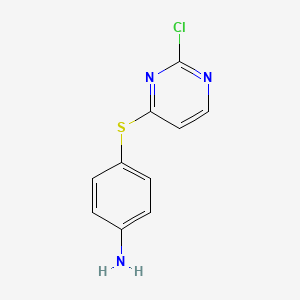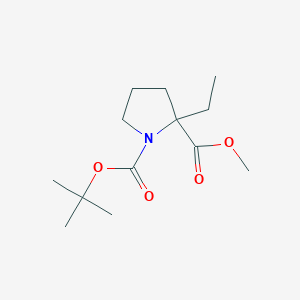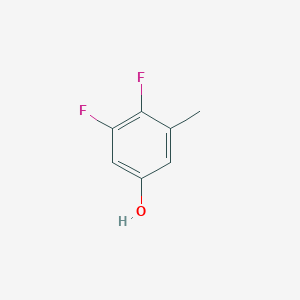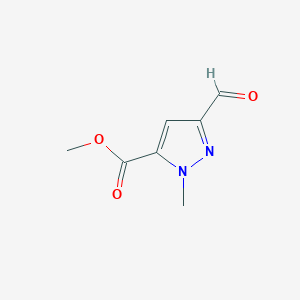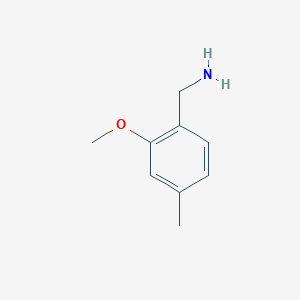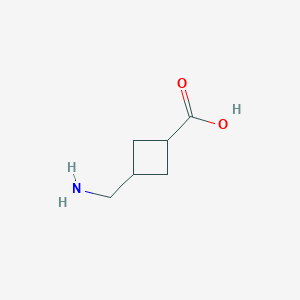
1,3-Dimethyl-1H-indazol-5-amine
Descripción general
Descripción
“1,3-Dimethyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C9H11N3 . It is a derivative of indazole, a heterocyclic compound that is important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “1,3-Dimethyl-1H-indazol-5-amine”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . In one study, a series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-indazol-5-amine” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
Aplicaciones Científicas De Investigación
- Antiproliferative Activity : 1,3-Dimethyl-1H-indazol-5-amine derivatives have shown promising antiproliferative activity against neoplastic cell lines. For instance, compounds like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide inhibit cell growth at concentrations lower than 1 μM, causing cell cycle arrest in the G0–G1 phase .
- Synthetic Approaches : Researchers have explored various synthetic strategies for 1H- and 2H-indazoles. These include transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalysts and solvents .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1,3-Dimethyl-1H-indazol-5-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan . IDO1 is known to suppress the immune system via the kynurenine pathway .
Mode of Action
1,3-Dimethyl-1H-indazol-5-amine interacts with its target, IDO1, by inhibiting its activity . This inhibition disrupts the kynurenine pathway, leading to changes in the immune response .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Dimethyl-1H-indazol-5-amine is the kynurenine pathway . By inhibiting IDO1, 1,3-Dimethyl-1H-indazol-5-amine disrupts the conversion of tryptophan into kynurenine, a key step in this pathway . The downstream effects of this disruption include changes in immune response and potential impacts on various biological processes, including inflammation and cancer progression .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 1,3-Dimethyl-1H-indazol-5-amine could have good bioavailability .
Result of Action
The inhibition of IDO1 by 1,3-Dimethyl-1H-indazol-5-amine can lead to a variety of molecular and cellular effects. For example, it can disrupt the immune-suppressive tumor microenvironment, potentially enhancing the effectiveness of other cancer treatments . Additionally, it can affect the proliferation of certain cancer cells .
Action Environment
The action, efficacy, and stability of 1,3-Dimethyl-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, could potentially affect the action and efficacy of 1,3-Dimethyl-1H-indazol-5-amine .
Propiedades
IUPAC Name |
1,3-dimethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYFPQRPFDYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)

